

An In-depth Technical Guide to 3-Bromobenzotrifluoride (CAS 401-78-5)

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Compound of Interest		
Compound Name:	3-Bromobenzotrifluoride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromobenzotrifluoride** (CAS 401-78-5), a key building block in modern organic synthesis. This document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it presents detailed experimental protocols for its synthesis and highlights its versatile applications in the synthesis of pharmaceuticals and agrochemicals through various crosscoupling and substitution reactions. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

3-Bromobenzotrifluoride, also known as 1-bromo-3-(trifluoromethyl)benzene, is a colorless to slightly yellow liquid.[1][2] Its unique molecular structure, featuring both a bromine atom and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in organic synthesis. [3][4] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, enhancing its utility in various chemical transformations.[3]

Table 1: Physicochemical Properties of **3-Bromobenzotrifluoride**



Property	Value	References
CAS Number	401-78-5	[1][5][6]
Molecular Formula	C7H4BrF3	[5][6][7]
Molecular Weight	225.01 g/mol	[6][7][8]
Appearance	Clear, colorless to slightly yellow liquid	[1][2][7]
Boiling Point	151-152 °C (at 760 mmHg)	[7][9]
Melting Point	1 °C	[5]
Density	1.613 g/mL at 25 °C	[7][8][9]
Refractive Index (n20/D)	1.473	[8][9]
Flash Point	43 °C (closed cup)	[5][8]
Solubility	Insoluble in water; soluble in organic solvents.[10]	[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Bromobenzotrifluoride**.

- ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring.[6][11]
- Mass Spectrometry: The mass spectrum shows the molecular ion peak and fragmentation pattern, confirming the molecular weight.[6]
- Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.[6]

Synthesis of 3-Bromobenzotrifluoride



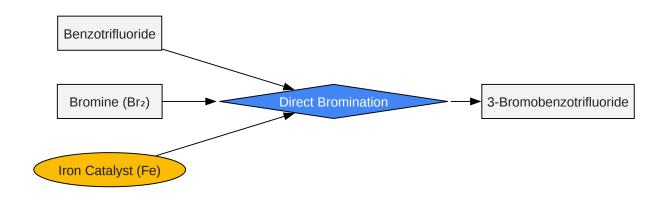
There are two primary methods for the synthesis of **3-Bromobenzotrifluoride**: direct bromination of benzotrifluoride and diazotization of m-aminobenzotrifluoride.

Direct Bromination of Benzotrifluoride

This method involves the direct reaction of benzotrifluoride with bromine in the presence of a catalyst, such as iron powder.[12]

Experimental Protocol:

- In a reaction vessel, place benzotrifluoride and a catalytic amount of iron powder (e.g., 0.05-0.5% by mass of benzotrifluoride).[7]
- Slowly add bromine to the mixture while maintaining the reaction temperature, typically between 20-70 °C.[9]
- After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.[9]
- The reaction mixture is then worked up by washing with a solution of sodium bisulfite to remove excess bromine, followed by washing with water and a base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts.
- The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the product is purified by distillation.[7]





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Direct Bromination of Benzotrifluoride.

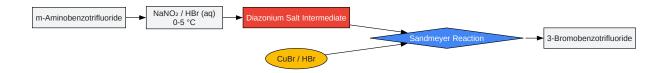
Diazotization of m-Aminobenzotrifluoride

This route involves the conversion of the amino group of m-aminobenzotrifluoride into a diazonium salt, which is then displaced by bromine.

Experimental Protocol:

- Dissolve m-aminobenzotrifluoride in an aqueous solution of a strong acid, such as hydrobromic acid.
- Cool the solution to a low temperature (typically 0-5 °C) in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO₂) to the cooled mixture to form the diazonium salt. The temperature should be carefully controlled to prevent the decomposition of the diazonium salt.
- In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid.
- Slowly add the cold diazonium salt solution to the cuprous bromide solution. This is the Sandmeyer reaction, where the diazonium group is replaced by bromine.
- The reaction mixture is then heated to drive the reaction to completion and the product is isolated by steam distillation.[1]
- The collected organic layer is washed with water, a dilute base solution, and again with water until neutral.
- The crude product is dried and purified by distillation.[1]





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Synthesis via Diazotization.

Key Reactions and Applications

3-Bromobenzotrifluoride is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

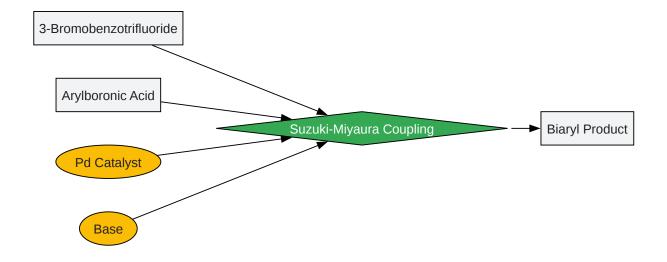
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.

General Experimental Protocol:

- In a reaction flask, combine 3-Bromobenzotrifluoride (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
- Add a suitable solvent system, such as a mixture of toluene and water.
- The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or GC-MS.
- After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
- The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.





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Suzuki-Miyaura Coupling Reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.

General Experimental Protocol:

- To a reaction vessel, add **3-Bromobenzotrifluoride** (1.0 mmol), an alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol).
- Add a polar aprotic solvent such as DMF or acetonitrile.
- The mixture is heated under an inert atmosphere for several hours.
- After completion, the reaction is cooled, and the mixture is filtered to remove the palladium catalyst.
- The filtrate is diluted with an organic solvent and washed with water.



• The organic layer is dried and concentrated, and the product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

General Experimental Protocol:

- In a flask, combine **3-Bromobenzotrifluoride** (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., Et₃N or other amine).
- · Add a solvent such as THF or DMF.
- The reaction is typically carried out at room temperature or with gentle heating under an inert atmosphere.
- Upon completion, the reaction mixture is worked up by diluting with an organic solvent and washing with an aqueous ammonium chloride solution and brine.
- The organic layer is dried, concentrated, and the product is purified.

Buchwald-Hartwig Amination

This reaction is a palladium-catalyzed method for the formation of C-N bonds by coupling an aryl halide with an amine.

General Experimental Protocol:

- To a reaction tube, add **3-Bromobenzotrifluoride** (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., BINAP or a biarylphosphine, 0.02-0.10 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
- Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- The tube is sealed and heated for several hours.



- After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.
- The crude product is then purified by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.

General Experimental Protocol:

- In a reaction vessel, combine **3-Bromobenzotrifluoride** (1.0 mmol), a nucleophile (e.g., an alcohol, amine, or thiol, 1.2-2.0 mmol), a copper catalyst (e.g., Cul, 0.1-0.2 mmol), a ligand (e.g., a diamine, 0.2-0.4 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
- · Add a high-boiling polar solvent such as DMF or NMP.
- The mixture is heated at an elevated temperature for an extended period.
- After cooling, the reaction mixture is diluted with an organic solvent and washed with water and aqueous ammonium chloride to remove copper salts.
- The organic layer is dried, concentrated, and the product is purified.

Application in Drug Synthesis: Fenfluramine

3-Bromobenzotrifluoride is a key intermediate in the synthesis of fenfluramine, a pharmaceutical agent that has been used in the treatment of obesity.[1][7] The synthesis typically involves the conversion of **3-Bromobenzotrifluoride** to a Grignard reagent, which then reacts with propylene oxide. The resulting alcohol is converted to an amine, which is then ethylated to yield fenfluramine.

Safety and Handling

3-Bromobenzotrifluoride is a flammable liquid and vapor.[7][13] It is also an irritant to the eyes, skin, and respiratory tract.[7][13]



Table 2: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Flammable liquids	3	H226: Flammable liquid and vapor
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation

Precautions for Safe Handling:

- Work in a well-ventilated area, preferably in a fume hood.[13]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemicalresistant gloves, and a lab coat.[8][13]
- Keep away from heat, sparks, open flames, and other ignition sources.[13]
- Ground and bond containers and receiving equipment to prevent static discharge.[13]
- Avoid breathing vapors or mist.[13]

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]
- Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7]
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]



 Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7]
- · Keep away from sources of ignition.

Conclusion

3-Bromobenzotrifluoride is a fundamentally important and versatile building block in organic synthesis. Its unique electronic properties, conferred by the trifluoromethyl group, and the reactivity of the bromine atom make it an ideal substrate for a wide range of transformations, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. This guide provides essential information for its safe handling, synthesis, and application in key chemical reactions, serving as a valuable resource for scientists and researchers in the field.

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